molecular formula C22H33N5O7S B14179697 L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine CAS No. 920010-00-0

L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine

Cat. No.: B14179697
CAS No.: 920010-00-0
M. Wt: 511.6 g/mol
InChI Key: JLLCTQBCTKUYRK-PYTWLRIVSA-N
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Description

L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine is a pentapeptide composed of five amino acids: L-alanine, L-tyrosine, L-alanine, L-methionine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, depending on the desired substitution, such as alkylating agents for introducing alkyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-methionine: Another dipeptide with methionine and alanine residues.

    Glycyl-L-tyrosine: A dipeptide containing glycine and tyrosine.

Uniqueness

L-Alanyl-L-tyrosyl-L-alanyl-L-methionylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its longer chain length compared to dipeptides allows for more complex interactions and functionalities.

Properties

CAS No.

920010-00-0

Molecular Formula

C22H33N5O7S

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C22H33N5O7S/c1-12(23)19(31)27-17(10-14-4-6-15(28)7-5-14)22(34)25-13(2)20(32)26-16(8-9-35-3)21(33)24-11-18(29)30/h4-7,12-13,16-17,28H,8-11,23H2,1-3H3,(H,24,33)(H,25,34)(H,26,32)(H,27,31)(H,29,30)/t12-,13-,16-,17-/m0/s1

InChI Key

JLLCTQBCTKUYRK-PYTWLRIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NCC(=O)O)N

Origin of Product

United States

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